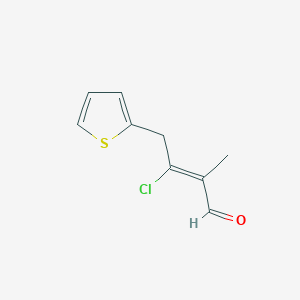

(Z)-3-Chloro-2-methyl-3-(2-thenyl) acrolein

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(Z)-3-Chloro-2-methyl-3-(2-thenyl) acrolein is an organic compound characterized by its unique structure, which includes a chloro group, a methyl group, and a thenyl group attached to an acrolein backbone

准备方法

合成路线和反应条件

(Z)-3-氯-2-甲基-3-(2-噻吩基)丙烯醛的合成通常涉及在受控条件下,将2-甲基-3-(2-噻吩基)丙烯醛与氯化剂反应。常见的氯化剂包括亚硫酰氯 (SOCl2) 或五氯化磷 (PCl5)。反应通常在惰性溶剂如二氯甲烷 (CH2Cl2) 中进行,并在低温下进行,以确保选择性和产率。

工业生产方法

在工业规模上,(Z)-3-氯-2-甲基-3-(2-噻吩基)丙烯醛的生产可能涉及连续流动工艺,以提高效率和可扩展性。使用催化体系和优化的反应条件可以进一步提高化合物的产率和纯度。

化学反应分析

反应类型

(Z)-3-氯-2-甲基-3-(2-噻吩基)丙烯醛会发生各种化学反应,包括:

氧化: 该化合物可以用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等氧化剂氧化形成相应的羧酸或酮。

还原: 还原反应可以使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂将该化合物转化为醇或烷烃。

取代: 在适当条件下,亲核取代反应可以用其他亲核试剂取代氯原子,例如胺或硫醇。

常用试剂和条件

氧化: KMnO4 在酸性或碱性介质中,CrO3 在乙酸中。

还原: LiAlH4 在醚中,NaBH4 在甲醇中。

取代: 胺或硫醇在三乙胺 (Et3N) 等碱的存在下。

主要产物

氧化: 羧酸,酮。

还原: 醇,烷烃。

取代: 氨基或硫代衍生物。

科学研究应用

(Z)-3-氯-2-甲基-3-(2-噻吩基)丙烯醛在科学研究中有几种应用:

化学: 用作合成复杂有机分子和药物的中间体。

生物学: 研究其潜在的生物活性及其与生物分子的相互作用。

医学: 研究其潜在的治疗特性,并作为药物开发的前体。

工业: 用于生产特种化学品和材料。

作用机理

(Z)-3-氯-2-甲基-3-(2-噻吩基)丙烯醛的作用机制涉及其与酶和受体等分子靶标的相互作用。氯原子可以参与亲电反应,而噻吩基可以与蛋白质中的芳香族残基发生 π-π 相互作用。这些相互作用可以调节酶和信号通路,从而导致各种生物效应。

作用机制

The mechanism of action of (Z)-3-Chloro-2-methyl-3-(2-thenyl) acrolein involves its interaction with molecular targets such as enzymes and receptors. The chloro group can participate in electrophilic reactions, while the thenyl group may engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

相似化合物的比较

类似化合物

(Z)-3-氯-2-甲基-3-(2-呋喃基)丙烯醛: 结构相似,但具有呋喃基而不是噻吩基。

(Z)-3-氯-2-甲基-3-(2-苯基)丙烯醛: 含有苯基而不是噻吩基。

独特性

(Z)-3-氯-2-甲基-3-(2-噻吩基)丙烯醛的独特之处在于其含有噻吩基,与类似物相比,它赋予了独特的化学和生物学特性。噻吩基可以增强化合物的反应性和与特定分子靶标的相互作用,使其在专业应用中具有价值。

生物活性

(Z)-3-Chloro-2-methyl-3-(2-thenyl) acrolein is a synthetic compound belonging to the acrolein family, known for its significant biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a reactive α,β-unsaturated carbonyl structure, characteristic of acrolein derivatives. This structure allows it to participate in various chemical reactions, particularly Michael additions with nucleophiles such as glutathione and amino acids, which can lead to cellular toxicity or therapeutic effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Similar to other acrolein derivatives, this compound can induce oxidative stress by generating ROS, which may lead to apoptosis in cancer cells .

- Interaction with Cellular Targets : The compound can covalently bind to proteins and nucleic acids, disrupting normal cellular functions. This property is particularly relevant in the context of cancer therapy, where it may inhibit tumor growth by affecting cell cycle progression and inducing apoptosis .

- Nrf2 Activation : Compounds with α,β-unsaturated carbonyl moieties can activate the Nrf2/KEAP1 pathway, leading to the upregulation of antioxidant response genes. This mechanism may provide protective effects against oxidative damage while also contributing to the compound's anticancer properties .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Line/Model | Activity Observed | Mechanism |

|---|---|---|---|

| Study 1 | A549 (lung cancer) | Induced apoptosis | ROS generation |

| Study 2 | HeLa (cervical cancer) | Inhibited migration | Protein modification |

| Study 3 | PC12 (neuroblastoma) | Neuroprotective effects | Nrf2 activation |

Case Studies

Several studies have investigated the specific effects of this compound on different biological systems:

- Anticancer Activity : In vitro studies demonstrated that this compound significantly inhibited the proliferation of A549 lung cancer cells through ROS-mediated pathways. The compound induced apoptosis via activation of caspase pathways and disruption of mitochondrial membrane potential.

- Neuroprotective Effects : In models of neurodegeneration, this compound exhibited protective effects against oxidative stress-induced neuronal death by enhancing Nrf2 signaling, which led to increased expression of antioxidant enzymes.

- Inflammatory Response Modulation : Research indicates that this compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokine release in macrophages, suggesting potential applications in treating inflammatory diseases.

属性

分子式 |

C9H9ClOS |

|---|---|

分子量 |

200.69 g/mol |

IUPAC 名称 |

(Z)-3-chloro-2-methyl-4-thiophen-2-ylbut-2-enal |

InChI |

InChI=1S/C9H9ClOS/c1-7(6-11)9(10)5-8-3-2-4-12-8/h2-4,6H,5H2,1H3/b9-7- |

InChI 键 |

HTWOXVNWRNYXJK-CLFYSBASSA-N |

手性 SMILES |

C/C(=C(\CC1=CC=CS1)/Cl)/C=O |

规范 SMILES |

CC(=C(CC1=CC=CS1)Cl)C=O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。